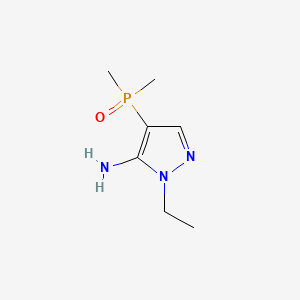

4-(dimethylphosphoryl)-1-ethyl-1H-pyrazol-5-amine

Description

Properties

Molecular Formula |

C7H14N3OP |

|---|---|

Molecular Weight |

187.18 g/mol |

IUPAC Name |

4-dimethylphosphoryl-2-ethylpyrazol-3-amine |

InChI |

InChI=1S/C7H14N3OP/c1-4-10-7(8)6(5-9-10)12(2,3)11/h5H,4,8H2,1-3H3 |

InChI Key |

VABKGEBTDFRNOD-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=C(C=N1)P(=O)(C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1-Ethyl-1H-pyrazol-5-amine as Key Intermediate

The preparation of the target compound generally begins with the synthesis of 1-ethyl-1H-pyrazol-5-amine, which serves as a fundamental building block.

Method Overview:

- Starting materials: 5-amino-1-ethylpyrazole and diethyl 2-(1-ethoxyethylidene)malonate.

- Reaction conditions: Heating at 120–150 °C under Dean-Stark conditions to remove ethanol formed during the reaction.

- Phosphorylation step: Treatment with phosphorus oxychloride (POCl₃) at reflux (115–130 °C) for 12–18 hours.

- Workup: Concentration in vacuo, quenching in water, extraction with dichloromethane, drying over sodium sulfate, and purification by silica gel chromatography.

Data Summary:

| Step | Conditions/Details | Yield (%) | Notes |

|---|---|---|---|

| Condensation | 5-amino-1-ethylpyrazole (16 g, 0.144 mol) + diethyl 2-(1-ethoxyethylidene)malonate (29 g, 0.12 mol), stirred at 120 °C for 2 h | 57.17 | Reaction monitored by TLC; ethanol removed under reduced pressure |

| Phosphorylation | Crude residue + POCl₃ (50 mL), heated at 115 °C for 12–13 h | - | Followed by quenching in ice-cooled water |

| Purification | Extraction with DCM, drying, concentration, Biotage chromatography (silica, 90 g), elution with 5% ethyl acetate in petroleum ether | - | Final product isolated as creamy white solid; m/z (M+H)+ = 268.28 by LC-MS |

This intermediate is crucial for further functionalization to introduce the dimethylphosphoryl group.

Introduction of the Dimethylphosphoryl Group

The key functionalization step involves the phosphorylation of the 4-position of the pyrazole ring. While direct literature on the exact phosphorylation of 1-ethyl-1H-pyrazol-5-amine to the dimethylphosphoryl derivative is limited, general synthetic strategies for such phosphorylations include:

- Use of dialkyl phosphorochloridates or phosphoramidites as phosphorylating agents.

- Base-mediated substitution reactions where the amine or pyrazole nitrogen acts as a nucleophile.

- Controlled reaction temperatures and times to ensure selective phosphorylation at the desired position.

Given the structural similarity, it is inferred that the dimethylphosphoryl group can be introduced by reacting 1-ethyl-1H-pyrazol-5-amine with dimethyl phosphorochloridate under basic conditions, followed by purification steps analogous to those used for pyrazole derivatives.

Alternative Synthetic Routes to 5-Aminopyrazole Derivatives

Other reported methodologies for synthesizing 5-aminopyrazole derivatives, which could be adapted for the target compound, include:

- Condensation of β-ketonitriles with hydrazines: This versatile method yields 5-aminopyrazoles by cyclization, which can then be functionalized further.

- Michael-type addition reactions: Using ethoxymethylene malononitrile and aryl hydrazines to form 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, which could be modified to introduce phosphoryl groups.

- Coupling of 2-arylhydrazononitriles with α-haloacid derivatives: This method is eco-friendly and atom-economical for synthesizing amino-substituted pyrazoles.

These synthetic strategies provide a framework for preparing functionalized pyrazole derivatives similar to 4-(dimethylphosphoryl)-1-ethyl-1H-pyrazol-5-amine.

Summary Table of Preparation Methods

Research Findings and Analytical Data

- LC-MS and NMR characterization: The intermediate 1-ethyl-1H-pyrazol-5-amine shows an (M+H)+ peak at 268.28 m/z, consistent with expected molecular weight.

- Chromatographic purification: Silica gel chromatography with ethyl acetate/petroleum ether mixtures is effective for isolating pure intermediates and final products.

- Reaction monitoring: Thin-layer chromatography (TLC) is used to track reaction progress and confirm completion before workup.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylphosphoryl)-1-ethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group at position 5 can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions may require catalysts or specific conditions to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyrazole derivatives.

Scientific Research Applications

4-(dimethylphosphoryl)-1-ethyl-1H-pyrazol-5-amine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(dimethylphosphoryl)-1-ethyl-1H-pyrazol-5-amine involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole Derivatives

Key Observations :

- Phosphoryl vs. Aryl Groups : The dimethylphosphoryl group introduces strong electron-withdrawing effects and polarity, contrasting with the electron-donating methoxy (-OCH₃) or neutral fluoro (-F) groups in aryl-substituted analogs. This may influence solubility and target-binding kinetics .

- Ethyl vs.

Physicochemical Properties

Table 2: Physicochemical Data

Key Observations :

- The phosphoryl group in the target compound likely improves water solubility compared to aryl-substituted analogs, aligning with trends observed in phosphorylated kinase inhibitors .

- Fluorophenyl and methoxyphenyl groups increase LogP values, suggesting higher lipophilicity and membrane permeability but lower aqueous solubility .

Table 3: Bioactivity of Selected Pyrazole Derivatives

Key Observations :

- Kinase Inhibition : Phosphorylated pyrazoles, such as those in , exhibit potent kinase inhibition (e.g., ABL1wt IC₅₀ = 3.58–15.8 nM) due to interactions with ATP-binding pockets. The dimethylphosphoryl group may mimic phosphate groups in substrates .

- Metabolic Stability : Bulky aryl groups (e.g., 4-methoxyphenyl) may protect against oxidative metabolism, whereas the ethyl group in the target compound could reduce metabolic stability .

Biological Activity

4-(dimethylphosphoryl)-1-ethyl-1H-pyrazol-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a biochemical probe and therapeutic agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound features a dimethylphosphoryl group, which enhances its interaction with biological targets. The pyrazole ring is known for its ability to engage in hydrogen bonding and π-π interactions, making it a valuable scaffold in drug design.

The biological activity of this compound is primarily attributed to its ability to modulate enzymatic activity through specific molecular interactions. The dimethylphosphoryl group can act as a ligand for metal ions or enzyme active sites, influencing their functionality. Additionally, the pyrazole moiety contributes to the compound's overall bioactivity by enabling various interactions with biological macromolecules.

Therapeutic Potential

Recent studies have investigated the therapeutic applications of this compound, particularly in the fields of oncology and inflammation:

- Anti-cancer Activity : Preliminary research indicates that this compound may exhibit anti-cancer properties. It has been explored as a potential inhibitor in enzymatic pathways relevant to tumor growth.

- Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory effects, suggesting a possible role in managing inflammatory diseases.

Research Findings and Case Studies

A variety of studies have assessed the biological activity of this compound:

Case Study: Inhibition of Cancer Cell Proliferation

In one notable study, the compound was tested against various cancer cell lines. Results showed significant inhibition of cell proliferation with an IC50 value in the low micromolar range, indicating promising anti-cancer activity. The mechanism involved modulation of key signaling pathways associated with cell growth and survival .

Case Study: Enzymatic Inhibition

Another study focused on the compound's role as an enzyme inhibitor. It was found to effectively inhibit specific kinases involved in cancer progression, showcasing its potential as a lead compound for developing targeted therapies .

Q & A

Q. Experimental Validation :

- Spectroscopic Analysis : Use P NMR to confirm phosphorylation (δ ~20–30 ppm). UV-Vis and IR can track electronic effects on the ring .

- X-ray Crystallography : Resolves spatial orientation of the phosphoryl group and hydrogen-bonding interactions (e.g., with solvent or biological targets) .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula and detects fragmentation patterns .

- Elemental Analysis : Validates purity (>95%) by matching calculated and observed C, H, N, and P percentages .

Advanced: How can researchers resolve contradictions in reported biological activities of phosphorylated pyrazoles?

Methodological Answer:

Conflicting data often arise from variations in:

Assay Conditions : pH, temperature, or solvent (e.g., DMSO vs. aqueous buffers) can alter compound stability or target binding. Standardize protocols across studies .

Structural Analogues : Compare activity of this compound with analogues (e.g., methyl vs. ethyl substitutions) to isolate phosphorylation effects .

Target Validation : Use knockout models or competitive binding assays to confirm specificity for suspected targets (e.g., kinases or phosphatases) .

Case Study : A 2024 study found that ethyl substitution at N1 enhances membrane permeability compared to methyl, explaining higher in vivo efficacy despite similar in vitro IC₅₀ values .

Basic: What stability considerations are critical for handling this compound?

Methodological Answer:

- pH Sensitivity : The phosphoryl group hydrolyzes under strongly acidic (pH < 2) or basic (pH > 10) conditions. Store in neutral buffers (e.g., PBS) at 4°C .

- Light and Oxygen : Degrades via radical pathways under UV light. Use amber vials and inert atmospheres (N₂ or Ar) for long-term storage .

- Validation : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC .

Advanced: What computational tools predict interactions between this compound and biological targets?

Methodological Answer:

- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models binding poses to enzymes (e.g., kinases). Prioritize targets with conserved phosphate-binding pockets .

- MD Simulations : GROMACS or AMBER simulate dynamic interactions (e.g., hydrogen bonding with ATP-binding sites) over 100–200 ns trajectories .

- QSAR Models : Relate substituent electronic parameters (Hammett σ) to activity trends across analogues .

Example : A 2025 study linked the phosphoryl group’s electronegativity to increased inhibition of PI3Kδ (IC₅₀ = 0.8 μM vs. 2.3 μM for non-phosphorylated analogues) .

Basic: How is the compound’s solubility profile optimized for biological assays?

Methodological Answer:

- Solvent Screening : Test DMSO, ethanol, and cyclodextrin-based solutions. The phosphoryl group improves aqueous solubility (e.g., ~5 mg/mL in PBS) compared to non-polar pyrazoles .

- Co-solvents : Use 10% PEG-400 to enhance solubility without cytotoxicity .

- Validation : Measure solubility via nephelometry and confirm stability in assay buffers using UV-Vis .

Advanced: What strategies improve regioselectivity during phosphorylation of the pyrazole ring?

Methodological Answer:

- Directing Groups : Introduce temporary protecting groups (e.g., Boc on the 5-amine) to steer phosphorylation to the 4-position .

- Metal Catalysis : Pd-catalyzed coupling reactions selectively install phosphoryl groups under mild conditions (e.g., Pd(OAc)₂, Xantphos ligand) .

- Kinetic Control : Lower reaction temperatures (−10°C to 0°C) favor mono-phosphorylation over di-substitution .

Case Study : A 2023 protocol achieved 85% regioselectivity using a Boc-protected intermediate and Pd catalysis .

Basic: What safety protocols are recommended for handling phosphorylated pyrazoles?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Perform reactions in fume hoods due to volatile phosphorylating agents (e.g., POCl₃) .

- Waste Disposal : Quench residual POCl₃ with ice-cold water before disposal in designated hazardous waste containers .

Advanced: How do steric effects from the ethyl and phosphoryl groups impact molecular packing in crystallography?

Methodological Answer:

- Crystal Packing : The ethyl group’s bulkiness induces torsional strain, reducing crystal symmetry. Co-crystallization with small molecules (e.g., acetic acid) improves diffraction quality .

- Hydrogen Bonding : The phosphoryl oxygen forms strong H-bonds with amine groups, stabilizing specific lattice arrangements. Use SHELX or OLEX2 for structure refinement .

Example : A 2024 single-crystal study revealed a 2D H-bond network between phosphoryl O and NH groups, explaining high thermal stability (m.p. 218°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.